Sulprostone

描述

This compound has been used in trials studying Abortion, Induced.

This compound is a small molecule drug with a maximum clinical trial phase of II.

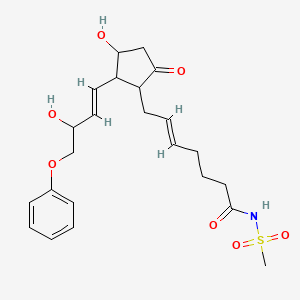

structure

属性

IUPAC Name |

(Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3R)-3-hydroxy-4-phenoxybut-1-enyl]-5-oxocyclopentyl]-N-methylsulfonylhept-5-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31NO7S/c1-32(29,30)24-23(28)12-8-3-2-7-11-19-20(22(27)15-21(19)26)14-13-17(25)16-31-18-9-5-4-6-10-18/h2,4-7,9-10,13-14,17,19-20,22,25,27H,3,8,11-12,15-16H2,1H3,(H,24,28)/b7-2-,14-13+/t17-,19-,20-,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQZVCDCIMBLVNR-TWYODKAFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC(=O)CCCC=CCC1C(C(CC1=O)O)C=CC(COC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)NC(=O)CCC/C=C\C[C@@H]1[C@H]([C@@H](CC1=O)O)/C=C/[C@H](COC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31NO7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

96420-78-9 (unknown MF) | |

| Record name | Sulprostone [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060325464 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

465.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60325-46-4 | |

| Record name | Sulprostone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60325-46-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulprostone [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060325464 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulprostone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12708 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sulprostone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.503 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULPROSTONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/501Q5EQ1GM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Sulprostone's Affinity for the Prostaglandin EP3 Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of sulprostone's binding affinity for the prostaglandin EP3 receptor, a critical area of study for drug development in various therapeutic fields, including obstetrics, gastroenterology, and oncology. This compound, a synthetic analogue of prostaglandin E2 (PGE2), exhibits a high and selective affinity for the EP3 receptor, making it a valuable tool for investigating EP3-mediated signaling and a candidate for targeted therapeutic interventions.

Quantitative Binding Affinity and Functional Potency of this compound

This compound is characterized as a potent and selective EP1/EP3 receptor agonist.[1] The quantitative data consistently demonstrates a significantly higher affinity for the EP3 receptor compared to the EP1 receptor. The binding affinity (Ki) and functional potency (IC50) have been determined through various in vitro assays.

| Ligand | Receptor Subtype | Assay Type | Species | Binding Affinity (Ki) | Functional Potency (IC50) | Reference |

| This compound | EP3 | Radioligand Binding | - | 0.6 nM | - | |

| This compound | EP1 | Radioligand Binding | - | 21 nM | - | |

| This compound | EP3 (isoform I) | cAMP Inhibition | CHO-K1 cells | - | 0.2 nM | |

| This compound | EP3 (isoform II) | cAMP Inhibition | CHO-K1 cells | - | 0.15 nM | |

| This compound | EP3 | Radioligand Binding | Mouse | 0.6-3.7 nM | - |

Prostaglandin EP3 Receptor Signaling Pathways

The prostaglandin EP3 receptor is a G-protein coupled receptor (GPCR) that can couple to multiple G proteins, leading to diverse intracellular signaling cascades. The primary and most well-characterized pathway involves coupling to the inhibitory G-protein (Gi).

Activation of the EP3 receptor by an agonist like this compound predominantly leads to the inhibition of adenylyl cyclase through the Gi pathway. This results in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This inhibitory action on cAMP production is a hallmark of EP3 receptor activation and forms the basis for many functional assays.

Beyond the canonical Gi pathway, the EP3 receptor has also been shown to couple to other G proteins, including Gs (which stimulates cAMP production) and G12/13 (which activates the Rho signaling pathway). This promiscuous coupling allows for a complex and tissue-specific regulation of cellular functions.

Experimental Protocols

The determination of this compound's binding affinity and functional potency for the EP3 receptor relies on well-established experimental protocols.

Radioligand Binding Assay

Radioligand binding assays are a direct method to quantify the interaction between a ligand and a receptor.

Objective: To determine the equilibrium dissociation constant (Kd) or the inhibitory constant (Ki) of this compound for the EP3 receptor.

Materials:

-

Cell membranes prepared from cells stably expressing the human EP3 receptor (e.g., HEK293 or CHO cells).

-

Radiolabeled ligand with high affinity for the EP3 receptor (e.g., [3H]-PGE2).

-

Unlabeled this compound at various concentrations.

-

Assay buffer (e.g., Tris-HCl with MgCl2 and BSA).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubation: Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of unlabeled this compound.

-

Equilibrium: Allow the binding reaction to reach equilibrium.

-

Separation: Separate the bound from the unbound radioligand by rapid filtration through glass fiber filters.

-

Washing: Wash the filters quickly with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

References

An In-Depth Technical Guide to the Chemical Structure and Synthesis of Sulprostone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulprostone, a synthetic analogue of prostaglandin E2 (PGE2), is a potent uterine stimulant with significant applications in obstetrics and gynecology. This technical guide provides a comprehensive overview of the chemical structure and a detailed examination of the total synthesis of this compound. The synthesis section outlines the strategic approach, starting from the well-established Corey lactone, and elaborates on the key chemical transformations, including the Horner-Wadsworth-Emmons and Wittig reactions for the introduction of the side chains, and the final amidation to yield the active pharmaceutical ingredient. Detailed experimental protocols for key steps, quantitative data, and visualizations of the chemical structures and synthesis workflow are provided to support researchers and drug development professionals in understanding and potentially replicating this important synthetic process.

Chemical Structure of this compound

This compound is a complex organic molecule with a chemical structure designed for enhanced metabolic stability and selective activity at the prostaglandin EP3 receptor.

IUPAC Name: (5Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(1E,3R)-3-hydroxy-4-phenoxy-1-buten-1-yl]-5-oxocyclopentyl]-N-(methylsulfonyl)-5-heptenamide

CAS Number: 60325-46-4

Molecular Formula: C₂₃H₃₁NO₇S

Molecular Weight: 465.6 g/mol

The structure of this compound is characterized by a central cyclopentanone ring, which is typical for prostaglandins. Attached to this core are two side chains: the alpha (α) chain and the omega (ω) chain. The α-chain is a heptenoic acid derivative with a cis double bond at the C5 position and is modified at the carboxyl end with an N-methylsulfonyl amide group. The ω-chain is a substituted butenyl group containing a hydroxyl group, a phenoxy moiety, and a trans double bond. The stereochemistry of the chiral centers on the cyclopentane ring and the ω-chain is crucial for its biological activity.

Caption: Chemical Structure of this compound.

Total Synthesis of this compound

The total synthesis of this compound is a multi-step process that leverages established methodologies in prostaglandin chemistry. A common and efficient route starts from the readily available Corey lactone, a key intermediate in the synthesis of many prostaglandins. The overall strategy involves the sequential introduction of the ω- and α-chains onto the cyclopentane core, followed by functional group manipulations to arrive at the final this compound molecule.

A key publication outlining the synthesis is found in the Journal of Medicinal Chemistry, 1981, 24 (11), pp 1353–1359, with foundational work detailed in Pfizer patents DE 2355540 and US 4024179.

Synthesis Workflow

The synthesis can be conceptually divided into three main stages:

-

Omega (ω) Chain Installation: This is typically achieved via a Horner-Wadsworth-Emmons reaction. The Corey lactone is first oxidized to the corresponding aldehyde (Corey aldehyde). This aldehyde then reacts with a custom-synthesized phosphonate reagent containing the phenoxy-substituted side chain. This reaction establishes the trans double bond in the ω-chain with high stereoselectivity.

-

Alpha (α) Chain Installation: Following the introduction of the ω-chain, the lactone moiety is reduced to a lactol. This lactol is then subjected to a Wittig reaction with an appropriate phosphonium ylide derived from (4-carboxybutyl)triphenylphosphonium bromide. This step introduces the seven-carbon α-chain with the required cis double bond.

-

Final Functional Group Manipulations: The terminal carboxylic acid on the α-chain is then converted to the N-methylsulfonyl amide. This is typically achieved by activating the carboxylic acid, for example, by converting it to an acid chloride or using a coupling agent, followed by reaction with methanesulfonamide. Finally, any protecting groups used during the synthesis are removed to yield this compound.

Caption: Overall Synthesis Workflow of this compound.

Key Experimental Protocols

The following are representative protocols for the key transformations in the synthesis of this compound, based on the general principles of prostaglandin synthesis.

Step 1: Synthesis of the Intermediate 9α-Hydroxy-11α,15α-bis-(tetrahydropyran-2-yloxy)-16-phenoxy-cis-5-trans-13-ω-tetranorprostadienoic acid

This step involves the Wittig reaction to introduce the α-chain.

-

Reaction: To a solution of 1.6 g (3.6 mmols) of (4-carboxy-n-butyl)triphenylphosphonium bromide in 6.0 ml of dry dimethyl sulfoxide under a dry nitrogen atmosphere, 3.24 ml (6.5 mmols) of a 2.0 M solution of sodium methylsulfinylmethide in dimethyl sulfoxide is added. The resulting ylide solution is then reacted with the lactol intermediate (derived from the Corey lactone with the ω-chain already attached and hydroxyl groups protected with tetrahydropyranyl (THP) groups). The reaction mixture is stirred at room temperature until completion. Work-up involves acidification and extraction with an organic solvent.

Step 2: Synthesis of N-Methanesulfonyl-9-oxo-11α,15α-dihydroxy-5-cis-13-trans-16-phenoxy-ω-tetranorprostadienamide (this compound)

This is the final amidation and deprotection sequence.

-

Amidation: To a solution of 1.0 mmol of the prostadienoic acid intermediate from the previous step in 40 ml of tetrahydrofuran (THF), 2 ml of triethylamine is added. After stirring for 15 minutes at room temperature, 10.0 ml of a 0.1 M solution of methanesulfonylisocyanate in THF is added. The reaction mixture is stirred for a further 1 hour. The reaction is then neutralized with acetic acid, and the solvent is removed in vacuo.

-

Deprotection and Oxidation: The resulting amide is then subjected to conditions to remove the THP protecting groups (e.g., mild acidic conditions) and the hydroxyl group at C-9 is oxidized to a ketone (e.g., using Jones reagent or other suitable oxidizing agent) to yield this compound. Purification is typically achieved by column chromatography.

Quantitative Data

The following table summarizes typical quantitative data for the key reaction steps in the synthesis of this compound. It is important to note that yields and reaction conditions can vary based on the specific reagents and techniques used.

| Step | Reaction Type | Key Reagents | Solvent | Temperature (°C) | Typical Yield (%) |

| 1 | Horner-Wadsworth-Emmons | Corey aldehyde, ω-chain phosphonate, NaH | THF | 0 to 25 | 75-85 |

| 2 | Reduction | DIBAL-H | Toluene | -78 | 90-95 |

| 3 | Wittig Reaction | Lactol, (4-carboxy-n-butyl)triphenylphosphonium bromide, NaH | DMSO | 25 | 60-70 |

| 4 | Amidation | Carboxylic acid, Methanesulfonyl isocyanate, Triethylamine | THF | 25 | 80-90 |

| 5 | Deprotection & Oxidation | Acetic acid/water, Jones reagent | Acetone | 0 to 25 | 70-80 |

Conclusion

The chemical structure of this compound is intricately designed to elicit a specific and potent physiological response. Its total synthesis, while complex, is achievable through a well-orchestrated sequence of modern organic reactions. This guide has provided a detailed overview of the key aspects of this compound's chemistry, from its structural features to a step-by-step synthetic strategy. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development, facilitating a deeper understanding of this important pharmaceutical agent. Further optimization of the synthetic route could focus on improving overall yield, reducing the number of steps, and employing more environmentally benign reagents and conditions.

Sulprostone: A Deep Dive into its Selective EP3 Receptor Agonism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulprostone, a synthetic analog of prostaglandin E2 (PGE2), is a potent and selective agonist for the E prostanoid receptor 3 (EP3).[1] Its high affinity and selectivity for the EP3 receptor have made it a valuable pharmacological tool for elucidating the diverse physiological and pathophysiological roles of this receptor. This technical guide provides a comprehensive overview of this compound's core pharmacology, including its binding affinity, functional potency, and selectivity profile. Detailed experimental protocols for key assays and visualizations of the intricate signaling pathways activated by this compound are also presented to facilitate further research and drug development efforts in this area.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its binding affinity and functional potency at various prostanoid receptors.

Table 1: this compound Binding Affinity (Ki) at Prostanoid Receptors

| Receptor Subtype | Ki (nM) | Species | Cell Line/Tissue | Reference |

| EP3 | 0.6 | Mouse | CHO cells | [2] |

| EP1 | 21 | Mouse | CHO cells | [1] |

| EP2 | >10,000 | Mouse | CHO cells | |

| EP4 | 3,700 | Mouse | CHO cells | |

| DP | >10,000 | Mouse | CHO cells | |

| FP | >10,000 | Mouse | CHO cells | |

| IP | >10,000 | Mouse | CHO cells | |

| TP | >10,000 | Mouse | CHO cells |

Table 2: this compound Functional Potency (IC50/EC50)

| Assay Type | Functional Response | IC50/EC50 (nM) | Cell Line | Reference |

| Adenylyl Cyclase Inhibition | Inhibition of forskolin-stimulated cAMP | 0.15 - 0.2 | CHO-K1 cells | |

| Calcium Mobilization | Increase in intracellular calcium | 400 | Human Schlemm's Canal (SC) cells | |

| Cell Impedance | Increase in cell stiffness | 1100 (TM cells), 400 (SC cells) | Human Trabecular Meshwork (TM) and Schlemm's Canal (SC) cells |

Signaling Pathways

The EP3 receptor is unique among the prostanoid receptors in its ability to couple to multiple G proteins, leading to a diverse range of downstream signaling events. This compound, as a selective EP3 agonist, can trigger these various pathways.

Gi-Coupled Pathway: Inhibition of Adenylyl Cyclase

The canonical signaling pathway for the EP3 receptor is through its coupling to the inhibitory G protein, Gi. Activation of this pathway by this compound leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.

Gq-Coupled Pathway: Calcium Mobilization

In certain cellular contexts, the EP3 receptor can couple to the Gq protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm.

G12/13-Coupled Pathway: Rho Activation

The EP3 receptor has also been shown to couple to G12/13 proteins, leading to the activation of the small GTPase RhoA. This pathway is critical in regulating the actin cytoskeleton, which influences cell shape, motility, and smooth muscle contraction.

References

In Vitro Studies on Sulprostone's Cellular Effects: A Technical Guide

Abstract

Sulprostone, a synthetic analogue of prostaglandin E2 (PGE2), is a potent and selective agonist for the prostaglandin EP1 and EP3 receptors.[1][2] Its tissue-selective properties have established its use in obstetrics and gynecology, primarily for inducing uterine contractions.[3] Beyond its clinical applications, this compound serves as a critical tool in vitro for elucidating the complex signaling pathways mediated by EP receptors. This technical guide provides an in-depth overview of the cellular effects of this compound observed in various in vitro models. It details the experimental protocols used to investigate these effects, presents quantitative data in a structured format, and visualizes the key signaling pathways and workflows using Graphviz diagrams. This document is intended for researchers, scientists, and drug development professionals engaged in the study of prostanoid signaling and cellular physiology.

Core Mechanism of Action: EP1 and EP3 Receptor Signaling

This compound exerts its biological effects by binding to and activating two subtypes of the prostaglandin E2 receptor: EP1 and EP3.[1] These G-protein coupled receptors (GPCRs) trigger distinct downstream signaling cascades upon activation.

-

EP1 Receptor Pathway : The EP1 receptor is coupled to the Gq/11 G-protein.[4] Activation by this compound initiates the phospholipase C (PLC) pathway, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 subsequently binds to its receptors on the endoplasmic reticulum, causing the release of stored calcium ions (Ca2+) into the cytoplasm. The resulting increase in intracellular calcium ([Ca2+]i) is a primary driver of smooth muscle contraction.

-

EP3 Receptor Pathway : The EP3 receptor is primarily associated with the Gi G-protein, which inhibits adenylyl cyclase. This inhibition leads to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP). A reduction in cAMP levels decreases the activity of Protein Kinase A (PKA), a key enzyme in promoting muscle relaxation. Therefore, the inhibition of the cAMP/PKA pathway by this compound contributes to its contractile effects, particularly in uterine smooth muscle.

In Vitro Cellular Effects and Quantitative Data

This compound has been studied in a variety of cell types, revealing its diverse physiological roles beyond uterine contraction.

Effects on Platelets

In vitro studies on human platelets show that this compound, via the EP3 receptor, enhances platelet adhesion under flow conditions. However, it does not appear to promote thrombus formation in more complex whole-blood models.

Table 1: Quantitative Effects of this compound on Platelet Adhesion

| Cell Type | Substrate | This compound Conc. | Antagonist | Effect | Reference |

|---|---|---|---|---|---|

| Washed Human Platelets | Fibrinogen | 100 nmol/L | L-798106 (1 µmol/L) | Significantly increased adhesion, effect blocked by antagonist. |

| Washed Human Platelets | Collagen | 100 nmol/L | L-798106 (1 µmol/L) | Significantly increased adhesion, effect blocked by antagonist. | |

Effects on Interstitial Cells of Cajal (ICCs)

In cultured ICCs from the mouse colon, this compound enhances pacemaker activity. This effect is mediated by EP3 receptors and involves an intracellular Ca2+ release pathway that subsequently activates hyperpolarization-activated cyclic nucleotide-gated (HCN) channels.

Effects on Renal Collecting Duct Cells

In primary rat inner medullary collecting duct (IMCD) cells, this compound antagonizes the antidiuretic effect of arginine-vasopressin (AVP). It achieves this by activating the Rho signaling pathway, which stabilizes the F-actin cytoskeleton and prevents the AVP-induced translocation of aquaporin-2 (AQP2) water channels to the plasma membrane. This action is independent of changes in cAMP or cytosolic Ca2+. Notably, this compound was found to reduce AVP-stimulated adenylyl cyclase activity by approximately 18% in IMCD cell membrane preparations.

Effects on Cancer Cells

The role of this compound and EP3 signaling in cancer is complex and appears to be context-dependent. In SK-BR-3 breast cancer cells, this compound treatment led to significant changes in key signaling molecules.

Table 2: Quantitative Effects of this compound on SK-BR-3 Breast Cancer Cells

| Parameter Measured | This compound Conc. | Result (% of Control) | p-value | Reference |

|---|---|---|---|---|

| Gi-protein Expression | 10 nM | 71% | 0.037 | |

| 100 nM | 69% | 0.037 | ||

| 1,000 nM | 57% | 0.037 | ||

| cAMP Level | 10 nM | 105% | 0.037 | |

| 100 nM | 107% | 0.037 |

| p-ERK1/2 Expression | 10 nM | 84% | 0.037 | |

Conversely, in prostate cancer models, EP3 antagonism was shown to increase tumor growth in vitro, suggesting a protective role for EP3 signaling in that context.

Experimental Protocols

The investigation of this compound's cellular effects employs a range of standard and specialized in vitro techniques.

Cell Culture

-

Cell Lines : Various cell types have been used, including human platelets, mouse colonic Interstitial Cells of Cajal (ICCs), primary rat inner medullary collecting duct (IMCD) cells, and human breast cancer cell lines (e.g., SK-BR-3).

-

Culture Conditions : Cells are maintained in appropriate culture media supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2. Primary cells like ICCs and IMCD cells are isolated from tissues following established enzymatic digestion protocols.

Whole-Cell Patch Clamp (for ICCs)

-

Objective : To measure membrane potential and pacemaker frequency in response to this compound.

-

Protocol :

-

Cultured ICCs are transferred to a recording chamber on an inverted microscope stage and continuously perfused with a physiological salt solution.

-

Patch pipettes with a resistance of 3-5 MΩ are filled with a potassium-based internal solution.

-

A giga-seal is formed with the cell membrane, and the membrane is ruptured to achieve the whole-cell configuration.

-

The membrane potential is held at a specific voltage (e.g., -70 mV) in current-clamp mode.

-

Baseline pacemaker activity is recorded.

-

This compound, along with any antagonists (e.g., EP3 antagonists, HCN channel blockers), is applied via the perfusion system.

-

Changes in membrane depolarization and pacemaker frequency are recorded and analyzed.

-

Intracellular Calcium ([Ca2+]i) Measurement

-

Objective : To visualize and quantify changes in intracellular calcium concentration.

-

Protocol :

-

Cells cultured on glass coverslips are loaded with a Ca2+-sensitive fluorescent dye (e.g., Fura-2 AM) for 30-60 minutes at room temperature.

-

Coverslips are placed in a perfusion chamber on a fluorescence microscope.

-

Cells are excited at alternating wavelengths (e.g., 340 nm and 380 nm for Fura-2), and emission is collected (e.g., at 510 nm).

-

A baseline fluorescence ratio is established.

-

This compound is added to the perfusion buffer, and the change in the fluorescence ratio is recorded over time, reflecting the change in [Ca2+]i.

-

Platelet Adhesion Under Flow Conditions

-

Objective : To determine the effect of this compound on platelet adhesion to protein-coated surfaces under physiological shear stress.

-

Protocol :

-

Glass coverslips are coated with fibrinogen or collagen.

-

Washed platelets are prepared from whole blood by centrifugation and resuspended in a buffer.

-

Platelets are pre-treated with this compound, an antagonist, or a vehicle control for a specified time.

-

The platelet suspension is perfused over the coated coverslip in a flow chamber at a defined shear rate (e.g., low shear stress).

-

Adhesion is monitored in real-time using phase-contrast microscopy.

-

After perfusion, the number of adherent platelets per unit area is quantified using image analysis software.

-

Western Blot for Protein Expression

-

Objective : To quantify the relative expression levels of specific proteins (e.g., Gi-protein, p-ERK1/2) after this compound treatment.

-

Protocol :

-

SK-BR-3 cells are seeded and grown to a specified confluency.

-

Cells are treated with various concentrations of this compound for a defined period.

-

Cells are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein concentration in the lysates is determined using a BCA or Bradford assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

-

The membrane is blocked (e.g., with 5% non-fat milk or BSA) and then incubated with primary antibodies against the proteins of interest (e.g., anti-Gi, anti-p-ERK1/2) overnight at 4°C.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensity is quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).

-

References

Navigating the Preclinical Path of Sulprostone: A Technical Guide to its Pharmacokinetics and Metabolism in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Sulprostone, a synthetic analogue of prostaglandin E2 (PGE2), has been a subject of pharmacological interest due to its selective agonist activity at the EP3 receptor. Understanding its behavior in biological systems is paramount for its therapeutic development and application. This technical guide provides a consolidated overview of the available data on the pharmacokinetics and metabolism of this compound in key preclinical animal models, with a focus on experimental methodologies and comparative data analysis.

Pharmacokinetic Profile of this compound

Pharmacokinetic studies are crucial for determining the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. While comprehensive data across multiple species remains limited in publicly accessible literature, a key study in cynomolgus monkeys provides foundational insights into the intravenous pharmacokinetics of this compound.

Intravenous Administration in Cynomolgus Monkeys

A study involving the intravenous administration of a 0.5 mg/kg dose of this compound to cynomolgus monkeys was conducted to evaluate its pharmacokinetic profile[1]. Although the complete dataset with parameters such as AUC (Area Under the Curve), Cmax (Maximum Concentration), Tmax (Time to Maximum Concentration), and elimination half-life is not detailed in the available literature, the study successfully established and applied a robust analytical method for its quantification in plasma[1].

Table 1: Summary of this compound Administration Protocols in Animal Models

| Parameter | Cynomolgus Monkey | Rat | Rabbit |

| Species | Macaca fascicularis | Not Available | Not Available |

| Route of Administration | Intravenous (IV) | Not Available | Not Available |

| Dose | 0.5 mg/kg[1] | Not Available | Not Available |

| Vehicle | Not Available | Not Available | Not Available |

Analytical and Experimental Protocols

The accurate quantification of this compound in biological matrices is fundamental to pharmacokinetic analysis. A detailed and sensitive Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method has been developed and qualified for this purpose[1].

Bioanalytical Method for this compound in Monkey Plasma

Objective: To develop and qualify a rapid and sensitive LC-MS/MS method for the quantification of this compound in cynomolgus monkey plasma[1].

Protocol:

-

Sample Preparation: Simple protein precipitation is used to extract this compound from a 25 μL plasma sample.

-

Internal Standard: Latanoprost, a prostaglandin F2α analogue, is utilized as the internal standard.

-

Chromatography: Separation is achieved using a 2.6 μm core-shell column with a pentafluorophenyl stationary phase.

-

Mass Spectrometry: Detection is performed using a Sciex API4000 instrument with electrospray ionization (ESI) in the positive mode. The ammonium adduct of this compound is monitored, which provides significantly higher sensitivity compared to the deprotonated ion in negative mode.

-

Assay Range: The method is qualified over a dynamic range of 2 to 4000 ng/mL.

-

Stabilization: Due to potential instability, the protocol explores the use of various esterase inhibitors (e.g., sodium fluoride, phenylmethanesulfonyl fluoride) and wet ice conditions to stabilize this compound in plasma samples.

Bioanalytical workflow for this compound in monkey plasma.

Metabolism of this compound

Inferred Metabolic Pathways (based on PGE2)

The primary metabolic transformations for PGE2, and likely for this compound, involve a series of enzymatic reactions occurring predominantly in the lungs, kidneys, and liver.

-

Oxidation of the 15-hydroxyl group: The initial and rate-limiting step is the oxidation of the C-15 hydroxyl group to a ketone, catalyzed by 15-hydroxyprostaglandin dehydrogenase (15-OH-PGDH).

-

Reduction of the C-13,14 double bond: This is followed by the reduction of the double bond between C-13 and C-14 by 15-keto-prostaglandin-Δ13-reductase.

-

Beta-oxidation: The carboxyl side chain undergoes beta-oxidation, leading to the formation of dinor and tetranor metabolites, which are major urinary products.

-

Omega-oxidation: Oxidation can also occur at the terminal methyl end of the omega side chain.

-

Reduction to PGF Analogs: In some tissues, particularly the kidney, the 9-keto group of PGE2 can be reduced to a hydroxyl group by 9-ketoreductase, converting it into a prostaglandin F2α (PGF2α) analogue.

References

The Discovery and Development of Sulprostone: A Technical Guide

Sulprostone , a synthetic analogue of prostaglandin E2 (PGE2), has carved a significant niche in obstetrics and gynecology due to its potent uterotonic properties. This technical guide provides an in-depth overview of its discovery, development, mechanism of action, and clinical application, tailored for researchers, scientists, and drug development professionals.

Introduction and Discovery

This compound (16-phenoxy-ω-17,18,19,20-tetranor-PGE2-methylsulfonamide) was developed as a more stable and selective alternative to the naturally occurring prostaglandin E2.[1][2][3] Natural prostaglandins are characterized by their potent but short-lived biological activity due to rapid metabolic inactivation. The chemical modifications in this compound's structure confer resistance to metabolic degradation, resulting in a more sustained therapeutic effect.[3] Its primary development was aimed at harnessing the uterine-contracting effects of PGE2 for therapeutic purposes in obstetrics and gynecology.[1]

Chemical Synthesis

The synthesis of this compound, like many prostaglandin analogues, is a complex multi-step process. While specific, proprietary industrial synthesis methods may vary, the general approach often involves the strategic construction of the cyclopentanone core with its stereochemically defined side chains. Key strategies in prostaglandin synthesis, which are conceptually applicable to this compound, include the use of the Corey lactone as a versatile intermediate and the Horner-Wadsworth-Emmons reaction for the stereoselective formation of the α- and ω-side chains.

A generalized workflow for the synthesis of a prostaglandin analogue like this compound can be visualized as follows:

Preclinical Pharmacology

This compound's pharmacological profile is defined by its selective agonist activity at specific prostaglandin E2 (EP) receptors. It exhibits a high affinity for the EP3 receptor and a comparatively weaker affinity for the EP1 receptor , with negligible activity at EP2 and EP4 receptors. This receptor selectivity is crucial to its therapeutic action and side-effect profile.

Receptor Binding and Functional Activity

Quantitative analysis of this compound's interaction with EP receptors has been determined through various preclinical assays. The binding affinities (Ki) and functional potencies (EC50) highlight its selectivity.

| Parameter | Receptor Subtype | Value | Cell Line/Tissue | Reference |

| Binding Affinity (Ki) | EP1 | 21 nM | Cultured Chinese hamster ovary cells | |

| EP3 | 0.6 nM | Cultured Chinese hamster ovary cells | ||

| Functional Activity (EC50) | EP1/EP3 (Cell Stiffness) | - | Human Schlemm's Canal (SC) cells | |

| EP4 (cAMP production) | >1 µM | Rat Dorsal Root Ganglion (DRG) cells |

Mechanism of Action and Signaling Pathways

This compound exerts its physiological effects by activating distinct intracellular signaling cascades coupled to the EP1 and EP3 receptors.

-

EP1 Receptor Activation: The EP1 receptor is coupled to the Gq family of G-proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, leading to smooth muscle contraction.

-

EP3 Receptor Activation: The EP3 receptor is primarily coupled to the Gi family of G-proteins. Activation of Gi inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Reduced cAMP levels lead to decreased protein kinase A (PKA) activity, which contributes to smooth muscle contraction by reducing the phosphorylation of proteins that promote relaxation.

The signaling pathways activated by this compound are depicted below:

Clinical Development and Applications

Clinical trials have established the efficacy and safety of this compound in several key obstetric and gynecological indications.

Termination of Second-Trimester Pregnancy

This compound has been extensively studied for the medical termination of second-trimester pregnancies. Various administration routes and dosage regimens have been evaluated to optimize efficacy while minimizing side effects.

| Indication | Administration Route | Dosage Regimen | Success Rate | Key Findings | Reference |

| Second-Trimester Abortion | Intramuscular | 0.5 mg every 4 hours for 8 doses | 87.5% | Mean induction-abortion interval of 16.6 hours. | |

| Intramuscular | 1.0 mg every 8 hours for 4 doses | 87.5% | Mean induction-abortion interval of 15.4 hours; slightly more side effects than the 0.5 mg regimen. | ||

| Intravenous | Various infusion rates (0.6 µg/mL to 2000 µg/6 hours) | 91.4% (complete abortion) | Higher dosages did not significantly improve the abortion rate but increased side effects. | ||

| Intramuscular (with Mifepristone) | 0.5 mg every 6 hours (preceded by 600 mg Mifepristone) | - | Significantly shorter induction-abortion interval (median 4.6 hours vs. 20 hours with placebo). |

Management of Postpartum Hemorrhage

This compound is also utilized in the management of atonic postpartum hemorrhage (PPH), particularly when conventional therapies are ineffective.

| Indication | Administration Route | Dosage Regimen | Success Rate | Key Findings | Reference |

| Atonic Postpartum Hemorrhage | Intravenous | 500 µg (1 or 2 doses) | 89% | Mean perfusion rate of 8.3 µ g/min . Risk of failure increased if administration was delayed >30 min. | |

| - | - | 83% (in severe cases) | Effective in controlling hemorrhage with blood loss >1,500 mL. |

Experimental Protocols

In Vitro EP3 Receptor Activation Assay (cAMP Measurement)

This protocol outlines a general method for assessing the activation of the Gi-coupled EP3 receptor by measuring changes in intracellular cAMP levels.

Objective: To determine the effect of this compound on adenylyl cyclase activity in cells expressing the EP3 receptor.

Materials:

-

EP3 receptor-expressing cells (e.g., CHO or HEK293 cells)

-

Cell culture medium and supplements

-

Assay buffer (e.g., HBSS or PBS with 0.1% BSA)

-

Forskolin (adenylyl cyclase activator)

-

3-isobutyl-1-methylxanthine (IBMX, a phosphodiesterase inhibitor)

-

This compound

-

Cell lysis buffer

-

cAMP assay kit (e.g., HTRF, ELISA)

-

96-well microplate

-

Microplate reader

Procedure:

-

Cell Plating: Seed the EP3-expressing cells into a 96-well plate at an appropriate density and culture overnight.

-

Assay Preparation: Wash the cells with pre-warmed assay buffer.

-

Compound Addition:

-

Add IBMX to all wells to prevent cAMP degradation.

-

For agonist testing, add serial dilutions of this compound to the wells.

-

For antagonist testing, pre-incubate cells with an antagonist before adding a fixed concentration of an agonist.

-

-

Stimulation: Add a fixed concentration of forskolin to all wells (except basal control) to stimulate adenylyl cyclase. Incubate for 15-30 minutes at 37°C.

-

Cell Lysis: Aspirate the medium and lyse the cells according to the cAMP assay kit manufacturer's instructions.

-

cAMP Quantification: Measure the cAMP concentration in the cell lysates using a suitable cAMP assay kit. The signal is typically inversely proportional to the amount of cAMP in the sample.

-

Data Analysis: Plot the cAMP concentration against the log of the agonist concentration to determine the EC50 or IC50 value.

Ex Vivo Uterine Contraction Assay

This protocol describes a method for measuring the contractile response of uterine smooth muscle to this compound.

Objective: To quantify the uterotonic effect of this compound on isolated uterine tissue.

Materials:

-

Myometrial biopsies from consenting patients undergoing cesarean section.

-

Physiological saline solution (e.g., Krebs-Henseleit solution)

-

Organ baths with force transducers

-

This compound

-

Data acquisition system

Procedure:

-

Tissue Preparation: Dissect fine strips of myometrium from the biopsy and mount them in organ baths containing physiological saline solution at 37°C.

-

Equilibration: Allow the strips to equilibrate and develop spontaneous contractions under a set tension for 2-3 hours.

-

Compound Addition: Add increasing concentrations of this compound to the organ baths in a cumulative or non-cumulative manner.

-

Data Recording: Record the contractile force, frequency, and duration of contractions using the force transducers and data acquisition system.

-

Data Analysis: Analyze the changes in contractile parameters in response to different concentrations of this compound to determine its potency (EC50) and efficacy.

Conclusion

This compound represents a significant advancement in the field of synthetic prostaglandins, offering a selective and stable therapeutic agent for critical applications in obstetrics and gynecology. Its well-defined mechanism of action, centered on the activation of EP1 and EP3 receptors, provides a clear rationale for its potent uterotonic effects. The extensive preclinical and clinical development of this compound has established its role in the termination of second-trimester pregnancy and the management of postpartum hemorrhage. Future research may continue to explore the therapeutic potential of selective EP receptor agonists in other clinical areas.

References

Sulprostone's Effect on Intracellular Calcium Levels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulprostone, a synthetic analogue of prostaglandin E2 (PGE2), is a potent uterotonic agent utilized in obstetrics and gynecology. Its pharmacological effects are primarily mediated through the activation of prostanoid EP1 and EP3 receptors, leading to a cascade of intracellular events that culminate in increased intracellular calcium ([Ca²⁺]i) levels. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound-induced calcium mobilization, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways.

Introduction

This compound's efficacy in inducing uterine contractions is intrinsically linked to its ability to modulate intracellular calcium homeostasis. As a selective agonist for EP1 and EP3 receptors, it triggers distinct signaling pathways that converge on the elevation of cytosolic calcium, a critical second messenger in smooth muscle contraction. Understanding the nuances of these pathways is paramount for the development of novel therapeutics targeting prostanoid receptors and for optimizing the clinical use of existing drugs like this compound.

Molecular Mechanism of Action

This compound exerts its effects on intracellular calcium through a G-protein coupled receptor (GPCR) mediated mechanism. The primary signaling pathway involves the activation of Gq-protein coupled EP1 receptors and certain isoforms of EP3 receptors.

Upon binding of this compound to these receptors, the alpha subunit of the Gq protein activates phospholipase C (PLC). Activated PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the membrane of the endoplasmic reticulum (ER), which functions as a major intracellular calcium store. This binding event opens the IP₃ receptor channels, leading to the release of stored Ca²⁺ into the cytoplasm and a rapid increase in [Ca²⁺]i.[1]

In addition to this primary pathway, some studies suggest that this compound, through its action on EP3 receptors, can also induce oscillations in intracellular calcium concentrations. Furthermore, certain EP3 receptor isoforms are coupled to Gi proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. While this pathway is primarily associated with other cellular responses, potential crosstalk with calcium signaling pathways cannot be entirely ruled out.

Quantitative Data on this compound's Effect on Intracellular Calcium

Table 1: Receptor Binding Affinity and Functional Activity of this compound

| Parameter | Receptor | Value | Cell Type/System | Reference |

| Kᵢ | Human EP₁ | 21 nM | Recombinant | Tocris Bioscience |

| Kᵢ | Human EP₃ | 0.6 nM | Recombinant | Tocris Bioscience |

| IC₅₀ (Adenylyl Cyclase Inhibition) | Human EP₃I | 0.2 nM | CHO-K1 cells | Wilson et al., 2004 |

| IC₅₀ (Adenylyl Cyclase Inhibition) | Human EP₃II | 0.15 nM | CHO-K1 cells | Wilson et al., 2004 |

Table 2: Effects of Prostaglandin Analogs on Intracellular Calcium Concentration

| Compound | Concentration | Cell Type | Basal [Ca²⁺]i | Peak [Ca²⁺]i | Effect | Reference |

| PGE₂ (this compound is an analog) | 1-100 µM | Cultured Human Myometrial Cells | 60-90 nM | Up to 350 nM | Concentration-dependent increase | Asbóth et al., 1996[1] |

| This compound | Not specified | Colonic Interstitial Cells of Cajal | Not specified | Not specified | Increased [Ca²⁺]i oscillations | Kim et al., 2017[2] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the effects of this compound on intracellular calcium levels.

Measurement of Intracellular Calcium using Fura-2 AM

This protocol describes the use of the ratiometric fluorescent indicator Fura-2 acetoxymethyl ester (Fura-2 AM) to measure changes in intracellular calcium concentration in response to this compound.

Materials:

-

Cultured cells (e.g., human myometrial smooth muscle cells, HEK293 cells expressing EP1/EP3 receptors)

-

Fura-2 AM (dissolved in anhydrous DMSO)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

-

This compound stock solution

-

Fluorescence microscope equipped with a ratiometric imaging system (excitation wavelengths of 340 nm and 380 nm, emission at 510 nm)

-

Ionomycin (positive control)

-

EGTA (negative control)

Procedure:

-

Cell Preparation: Plate cells on glass coverslips and grow to the desired confluency.

-

Dye Loading:

-

Prepare a loading buffer containing Fura-2 AM (typically 2-5 µM) and a small amount of Pluronic F-127 (to aid in dye solubilization) in HBSS.

-

Wash the cells once with HBSS.

-

Incubate the cells with the Fura-2 AM loading buffer for 30-60 minutes at 37°C in the dark.

-

-

De-esterification: Wash the cells twice with HBSS to remove extracellular Fura-2 AM and allow 15-30 minutes for complete de-esterification of the dye by intracellular esterases.

-

Imaging:

-

Mount the coverslip onto the microscope stage in a perfusion chamber.

-

Continuously perfuse the cells with HBSS.

-

Excite the cells alternately with light at 340 nm and 380 nm and record the fluorescence emission at 510 nm.

-

Establish a stable baseline fluorescence ratio (F340/F380).

-

-

Stimulation:

-

Apply this compound at the desired concentrations to the cells via the perfusion system.

-

Record the changes in the F340/F380 ratio over time.

-

-

Calibration:

-

At the end of each experiment, determine the maximum fluorescence ratio (Rₘₐₓ) by adding a calcium ionophore like ionomycin in the presence of high extracellular calcium.

-

Determine the minimum fluorescence ratio (Rₘᵢₙ) by adding a calcium chelator like EGTA.

-

-

Data Analysis:

-

Calculate the intracellular calcium concentration using the Grynkiewicz equation: [Ca²⁺]i = Kd * [(R - Rₘᵢₙ) / (Rₘₐₓ - R)] * (F₀/Fₛ), where Kd is the dissociation constant of Fura-2 for Ca²⁺.

-

Phospholipase C (PLC) Activity Assay

This protocol outlines a method to measure the activation of PLC in response to this compound by quantifying the production of inositol phosphates.

Materials:

-

Cell line of interest

-

This compound

-

[³H]-myo-inositol

-

Lithium chloride (LiCl)

-

Perchloric acid

-

Dowex AG1-X8 resin

-

Scintillation fluid and counter

Procedure:

-

Cell Labeling: Incubate cells with [³H]-myo-inositol for 24-48 hours to label the cellular phosphoinositide pools.

-

Pre-incubation: Wash the cells and pre-incubate them in a buffer containing LiCl. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.

-

Stimulation: Add this compound at various concentrations and incubate for a defined period.

-

Termination and Extraction: Terminate the reaction by adding ice-cold perchloric acid. Scrape the cells and centrifuge to pellet the cellular debris.

-

Separation of Inositol Phosphates: Apply the supernatant to a Dowex AG1-X8 anion-exchange column. Wash the column and then elute the total inositol phosphates with a high salt buffer.

-

Quantification: Add the eluate to scintillation fluid and measure the radioactivity using a scintillation counter. The amount of radioactivity is proportional to the PLC activity.

Inositol Trisphosphate (IP₃) Mass Assay

This protocol describes a competitive binding assay to directly measure the amount of IP₃ produced in response to this compound.

Materials:

-

Cell line of interest

-

This compound

-

IP₃ assay kit (commercially available, e.g., from Cayman Chemical or Abcam)

-

Cell lysis buffer

-

Trichloroacetic acid (TCA)

Procedure:

-

Cell Culture and Stimulation: Culture cells to the desired density and stimulate with various concentrations of this compound for a short period (seconds to minutes).

-

Extraction: Rapidly terminate the reaction and extract IP₃ from the cells using TCA or the lysis buffer provided in the kit.

-

Assay:

-

Follow the manufacturer's instructions for the competitive ELISA-based assay.

-

Typically, the cell extract containing IP₃ is mixed with a fixed amount of labeled IP₃ and an IP₃-binding protein.

-

The mixture is incubated, and the amount of labeled IP₃ bound to the binding protein is measured.

-

-

Quantification: The concentration of IP₃ in the sample is determined by comparing its ability to compete with the labeled IP₃ for binding to the known standards provided in the kit.

Visualizations of Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a general experimental workflow for studying this compound's effect on intracellular calcium.

Caption: this compound-induced Gq-PLC-IP3 signaling pathway leading to intracellular calcium release.

Caption: this compound-induced Gi signaling pathway leading to the inhibition of adenylyl cyclase.

Caption: General experimental workflow for measuring intracellular calcium changes using Fura-2 AM.

Conclusion

This compound effectively increases intracellular calcium levels primarily through the activation of the Gq-PLC-IP₃ signaling pathway via EP1 and specific EP3 receptors. This elevation in cytosolic calcium is the fundamental mechanism underlying its potent physiological effects, particularly in smooth muscle contraction. While the qualitative aspects of this pathway are well-established, further research is required to delineate the precise quantitative parameters, such as the EC₅₀ for this compound-induced calcium mobilization in various cell types. The detailed experimental protocols and pathway diagrams provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the intricate role of this compound and other prostanoid receptor agonists in cellular calcium signaling.

References

An In-depth Technical Guide to the Molecular Signaling Pathways Activated by Sulprostone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulprostone, a synthetic analogue of prostaglandin E2 (PGE2), is a potent uterotonic agent utilized in obstetrics and gynecology. Its therapeutic effects are mediated through the activation of specific prostanoid receptors, triggering a cascade of intracellular signaling events. This technical guide provides a comprehensive overview of the molecular signaling pathways activated by this compound, with a focus on its interaction with EP1 and EP3 receptors. We present quantitative data on its binding affinities and functional potency, detailed experimental protocols for key assays, and visual representations of the signaling cascades to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction

This compound is a selective agonist for the E-type prostanoid (EP) receptors, with a significantly higher affinity for the EP3 subtype over the EP1 subtype.[1][2] This differential affinity is central to its mechanism of action. EP receptors are G-protein coupled receptors (GPCRs) that, upon ligand binding, initiate distinct downstream signaling pathways.[3] The activation of these pathways by this compound ultimately leads to its physiological effects, most notably the contraction of uterine smooth muscle.[3] This guide will dissect the primary signaling cascades initiated by this compound through the EP1 and EP3 receptors.

Quantitative Data: Receptor Binding and Functional Activity

The potency and selectivity of this compound have been quantified through various in vitro assays. The following tables summarize the key binding and functional parameters.

| Receptor | Binding Affinity (Ki) | Cell Type/System | Reference |

| EP1 | 21 nM | Recombinant | [1] |

| EP3 | 0.6 nM | Recombinant |

| Assay | Parameter | Value | Cell Type/System | Reference |

| Adenylyl Cyclase Inhibition | IC50 | 0.15 nM | CHO-K1 cells expressing human EP3II isoform | |

| Adenylyl Cyclase Inhibition | IC50 | 0.2 nM | CHO-K1 cells expressing human EP3I isoform |

Core Signaling Pathways

This compound's physiological effects are a direct consequence of the activation of two primary signaling pathways, mediated by the EP1 and EP3 receptors.

EP1 Receptor-Mediated Pathway: Phospholipase C Activation and Calcium Mobilization

Though this compound is a weaker agonist for the EP1 receptor, its activation contributes to the overall cellular response. The EP1 receptor is coupled to the Gq family of G-proteins.

Signaling Cascade:

-

Gq Activation: Upon this compound binding, the EP1 receptor activates the Gq alpha subunit.

-

Phospholipase C (PLC) Activation: Activated Gq stimulates phospholipase C (PLC).

-

IP3 and DAG Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Release: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.

-

PKC Activation: DAG, in conjunction with the elevated intracellular Ca2+, activates Protein Kinase C (PKC).

-

Cellular Response: The increase in intracellular Ca2+ is a primary driver of smooth muscle contraction.

EP3 Receptor-Mediated Pathways

This compound is a potent agonist for the EP3 receptor, which can couple to multiple G-proteins, leading to two major signaling outcomes: inhibition of adenylyl cyclase and activation of the Rho pathway.

The canonical signaling pathway for the EP3 receptor involves coupling to inhibitory G-proteins (Gi).

Signaling Cascade:

-

Gi Activation: this compound binding to the EP3 receptor activates the Gi alpha subunit.

-

Adenylyl Cyclase Inhibition: The activated Gi alpha subunit directly inhibits the enzyme adenylyl cyclase.

-

cAMP Reduction: This inhibition leads to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP).

-

PKA Inactivation: The reduction in cAMP levels leads to decreased activity of Protein Kinase A (PKA).

-

Cellular Response: PKA normally promotes smooth muscle relaxation; therefore, its inhibition by this compound contributes to muscle contraction.

In certain cellular contexts, such as renal inner medullary collecting duct cells, the EP3 receptor can couple to G12/13 proteins, activating the Rho signaling pathway. This pathway is independent of cAMP and intracellular calcium changes.

Signaling Cascade:

-

G12/13 Activation: this compound-bound EP3 receptor activates G12/13 proteins.

-

RhoGEF Activation: G12/13 activates Rho guanine nucleotide exchange factors (RhoGEFs).

-

RhoA Activation: RhoGEFs promote the exchange of GDP for GTP on the small GTPase RhoA, leading to its activation.

-

ROCK Activation: GTP-bound RhoA activates Rho-associated kinase (ROCK).

-

Cellular Response: ROCK phosphorylates and inactivates myosin light chain phosphatase, leading to increased myosin light chain phosphorylation and enhanced smooth muscle contraction. It also promotes the formation of F-actin (stress fibers).

Potential Downstream Signaling: ERK1/2 Pathway

While direct evidence for this compound-mediated activation of the Extracellular signal-Regulated Kinase (ERK1/2) pathway is not yet firmly established in the literature, it remains a plausible downstream consequence of both EP1 and EP3 receptor activation. Activation of Gq (via EP1) can lead to PKC-dependent activation of the ERK1/2 cascade. Similarly, Gi-coupled receptors (like EP3) can activate ERK1/2 through the release of Gβγ subunits, which can initiate a signaling cascade involving Src and the epidermal growth factor receptor (EGFR). Further research is required to elucidate the potential role of this compound in modulating ERK1/2 signaling.

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the signaling pathways of this compound.

cAMP Inhibition Assay

This protocol is adapted from studies measuring the inhibition of forskolin-stimulated adenylyl cyclase in cells expressing EP3 receptors.

Objective: To quantify the inhibitory effect of this compound on cAMP production.

Materials:

-

CHO-K1 cells stably expressing the human EP3 receptor.

-

Culture medium (e.g., DMEM/F-12) with 10% FBS.

-

Assay buffer (e.g., PBS with 0.1% BSA).

-

Forskolin solution.

-

This compound solutions of varying concentrations.

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

3-isobutyl-1-methylxanthine (IBMX), a phosphodiesterase inhibitor.

Procedure:

-

Cell Culture: Culture the EP3-expressing CHO-K1 cells to 80-90% confluency.

-

Cell Seeding: Seed the cells into a 96-well plate at a density of approximately 50,000 cells/well and incubate overnight.

-

Pre-incubation: Wash the cells with assay buffer and pre-incubate with 1 mM IBMX for 20 minutes at 37°C.

-

This compound Treatment: Add varying concentrations of this compound to the wells and incubate for 15 minutes at 37°C.

-

Forskolin Stimulation: Add a sub-maximal concentration of forskolin (e.g., 1 µM) to all wells (except the basal control) and incubate for a further 15 minutes at 37°C.

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol of the chosen cAMP assay kit.

-

Data Analysis: Plot the cAMP concentration against the log of the this compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.

Intracellular Calcium Mobilization Assay

This protocol describes the measurement of changes in intracellular calcium concentration ([Ca2+]i) using a fluorescent indicator.

Objective: To detect and quantify this compound-induced increases in [Ca2+]i.

Materials:

-

Cells expressing EP1 receptors (e.g., HEK293 cells).

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Pluronic F-127.

-

Hanks' Balanced Salt Solution (HBSS) with and without Ca2+.

-

This compound solutions.

-

Fluorescence plate reader or fluorescence microscope with a ratiometric imaging system.

Procedure:

-

Cell Seeding: Seed cells onto a black-walled, clear-bottom 96-well plate or glass coverslips and allow them to adhere.

-

Dye Loading: Incubate the cells with 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS for 30-60 minutes at 37°C in the dark.

-

Washing: Wash the cells twice with HBSS to remove extracellular dye.

-

Baseline Measurement: Measure the baseline fluorescence for a short period before adding the agonist. For Fura-2, this involves alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm.

-

This compound Addition: Add varying concentrations of this compound and continuously record the fluorescence signal.

-

Data Analysis: Calculate the ratio of fluorescence intensities (e.g., F340/F380 for Fura-2) over time. The change in this ratio is proportional to the change in [Ca2+]i.

RhoA Activation Assay

This protocol is based on the pull-down method described by Tamma et al. (2003) to measure the amount of active, GTP-bound RhoA.

Objective: To determine if this compound activates the small GTPase RhoA.

Materials:

-

Primary rat inner medullary collecting duct (IMCD) cells or other suitable cell line.

-

This compound.

-

Lysis buffer (e.g., Mg2+ lysis buffer containing protease inhibitors).

-

Rhotekin-RBD agarose beads (binds specifically to GTP-RhoA).

-

Wash buffer.

-

SDS-PAGE sample buffer.

-

Anti-RhoA primary antibody.

-

HRP-conjugated secondary antibody.

-

Western blotting equipment and reagents.

Procedure:

-

Cell Treatment: Culture cells to confluency and treat with 1 µM this compound for 30 minutes. Include an untreated control.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.

-

Clarification: Centrifuge the lysates at 14,000 x g for 10 minutes at 4°C to pellet cell debris.

-

Input Sample: Reserve a small aliquot of the supernatant as the "total RhoA" input control.

-

Pull-down: Incubate the remaining supernatant with Rhotekin-RBD agarose beads for 45-60 minutes at 4°C with gentle rotation.

-

Washing: Pellet the beads by centrifugation and wash them three times with wash buffer to remove non-specifically bound proteins.

-

Elution: Resuspend the beads in SDS-PAGE sample buffer and boil for 5 minutes to elute the bound proteins.

-

Western Blotting: Separate the eluted proteins and the input samples by SDS-PAGE, transfer to a nitrocellulose or PVDF membrane, and probe with an anti-RhoA antibody.

-

Detection: Detect the protein bands using an HRP-conjugated secondary antibody and a chemiluminescent substrate.

-

Quantification: Use densitometry to quantify the amount of GTP-bound RhoA relative to the total RhoA in the input sample.

Experimental and Logical Workflow

The elucidation of a signaling pathway typically follows a logical progression of experiments, from receptor binding to downstream cellular responses.

Conclusion

This compound exerts its biological effects through a multi-faceted activation of signaling pathways primarily mediated by the EP3 and, to a lesser extent, the EP1 prostanoid receptors. The dominant EP3-mediated pathway involves the Gi-coupled inhibition of adenylyl cyclase and a G12/13-coupled, cAMP-independent activation of the RhoA/ROCK pathway. The EP1 receptor contributes through a Gq-coupled activation of the PLC/IP3/Ca2+ cascade. This in-depth guide provides the quantitative data, detailed experimental frameworks, and visual pathway representations necessary for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound and other EP receptor modulators. Future investigations should aim to definitively characterize the role of the ERK1/2 pathway in this compound's mechanism of action.

References

Sulprostone's role in modulating adenylate cyclase activity

An In-depth Technical Guide to Sulprostone's Role in Modulating Adenylate Cyclase Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a synthetic E2 prostaglandin analogue, is a potent modulator of cellular signaling pathways, primarily through its high-affinity interactions with specific prostanoid receptors.[1] Its principal mechanism of action involves the differential regulation of adenylyl cyclase, a key enzyme in the cyclic adenosine monophosphate (cAMP) signaling cascade. This guide provides a detailed examination of the molecular mechanisms by which this compound exerts its effects, with a focus on its role as a selective agonist for the EP3 and EP1 prostaglandin receptors. We present quantitative binding affinity and functional data, detailed experimental protocols for assessing its activity, and visual representations of the involved signaling pathways to offer a comprehensive resource for researchers in pharmacology and drug development.

Introduction

This compound is a stable and selective analogue of Prostaglandin E2 (PGE2).[1] It is clinically utilized for its potent uterotonic properties, such as in the management of postpartum hemorrhage.[1] The physiological effects of this compound are mediated by its interaction with G protein-coupled receptors (GPCRs), specifically the EP1 and EP3 subtypes of the prostaglandin E2 receptor.[1][2] The activation of these receptors initiates distinct intracellular signaling cascades that ultimately determine the cellular response. A primary consequence of this compound's receptor engagement, particularly via the EP3 receptor, is the potent inhibition of adenylate cyclase activity, leading to a significant reduction in intracellular cAMP levels. This action underlies many of its therapeutic effects and makes it a valuable tool for studying GPCR signaling.

Mechanism of Action: Dual Receptor Agonism

This compound's pharmacological profile is defined by its high-affinity agonism at two distinct prostaglandin receptors, EP1 and EP3, which are coupled to different G proteins and thus, different downstream effectors.

EP3 Receptor-Mediated Inhibition of Adenylate Cyclase

The predominant effect of this compound on the cAMP pathway is mediated through the EP3 receptor. The EP3 receptor couples to the inhibitory G protein, Gαi.

-

Binding and Activation: this compound binds to the EP3 receptor, inducing a conformational change.

-

Gαi Protein Activation: The activated receptor acts as a guanine nucleotide exchange factor (GEF), promoting the exchange of GDP for GTP on the α-subunit of the associated Gαi protein.

-

Dissociation and Inhibition: The GTP-bound Gαi subunit dissociates from its βγ-subunits and directly interacts with adenylate cyclase.

-

Inhibition of Adenylate Cyclase: This interaction inhibits the catalytic activity of adenylate cyclase, preventing the conversion of ATP to cAMP.

-

Downstream Effects: The resulting decrease in intracellular cAMP levels leads to reduced activity of Protein Kinase A (PKA), a primary cAMP effector. This contributes to physiological responses such as smooth muscle contraction.

EP1 Receptor-Mediated PLC Activation

In addition to its potent effect on the EP3 receptor, this compound also acts as an agonist at the EP1 receptor. This interaction does not directly involve adenylate cyclase but contributes to the overall cellular response.

-

Binding and Activation: this compound binds to the EP1 receptor.

-

Gαq Protein Activation: The EP1 receptor is typically coupled to the Gαq protein. Its activation leads to the activation of Phospholipase C (PLC).

-

Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3 binds to receptors on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytosol.

-

Downstream Effects: Increased intracellular Ca²⁺ and the activation of Protein Kinase C (PKC) by DAG lead to various cellular responses, including smooth muscle contraction.

Quantitative Data

The affinity of this compound for its target receptors and its functional potency in modulating adenylate cyclase have been quantified in various studies.

Table 1: Receptor Binding Affinities of this compound

| Receptor Subtype | Preparation | Radioligand | Kᵢ (nM) | Reference(s) |

| EP1 | CHO cells expressing mouse prostanoid receptors | [³H]-PGE₂ | ~36 | |

| EP1 | Generic Data | Not Specified | 21 | |

| EP3 | CHO cells expressing mouse prostanoid receptors | [³H]-PGE₂ | 0.6 | |

| EP3 | Generic Data | Not Specified | 0.6 |

Kᵢ (Inhibition Constant) is a measure of binding affinity; a lower Kᵢ value indicates a higher affinity.

Table 2: Functional Potency of this compound in Modulating cAMP Levels

| Assay Type | Cell/Tissue Type | Stimulant (if any) | Parameter | Value (approx.) | Reference(s) |

| Inhibition of cAMP Accumulation | Human Washed Platelets | Cicaprost (8 nM) | Potency Rank | > PGE₂ | |

| Inhibition of AVP-dependent cAMP | Rat Medullary Thick Ascending Limb (MTAL) | AVP (1 nM) | IC₅₀ | 0.1 nM | |

| Inhibition of AVP-dependent cAMP | Rat Outer Medullary Collecting Duct (OMCD) | AVP (10 nM) | IC₅₀ | 50 nM | |

| Inhibition of Adenylate Cyclase Activity | Human Decidual Tissue | Not Applicable | Fold Decrease | 2-3 fold |

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

The following sections detail representative methodologies for quantifying the interaction of this compound with its receptors and its effect on adenylate cyclase activity.

Radioligand Binding Assay (Competitive Inhibition)

This protocol is a representative method for determining the binding affinity (Kᵢ) of this compound for EP3 receptors.

Methodology:

-

Membrane Preparation:

-

Culture Chinese Hamster Ovary (CHO) cells stably expressing the human EP3 receptor.

-

Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) using a Dounce homogenizer.

-

Centrifuge the homogenate at 500 x g for 10 min at 4°C to remove nuclei and debris.

-

Centrifuge the supernatant at 40,000 x g for 30 min at 4°C to pellet the membranes.

-

Resuspend the membrane pellet in assay buffer and determine protein concentration using a BCA or Bradford assay.

-

-

Binding Reaction:

-

In a 96-well plate, add the following to a final volume of 200 µL:

-

50 µL of cell membranes (20-40 µg protein).

-

50 µL of [³H]-PGE₂ at a final concentration near its Kᴅ (e.g., 2-5 nM).

-

50 µL of this compound at various concentrations (e.g., 10⁻¹² M to 10⁻⁵ M) or buffer for total binding.

-

For non-specific binding determination, use 50 µL of a saturating concentration of unlabeled PGE₂ (e.g., 10 µM).

-

-

Incubate the plate at 30°C for 60 minutes with gentle agitation.

-

-

Separation and Counting:

-

Terminate the reaction by rapid vacuum filtration through a glass fiber filter plate (e.g., GF/C) pre-soaked in polyethyleneimine (PEI) to reduce non-specific filter binding.

-

Wash the filters rapidly three times with 200 µL of ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

-

-

Data Analysis:

-

Subtract non-specific binding counts from all other measurements.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Use non-linear regression analysis (sigmoidal dose-response) to calculate the IC₅₀ value.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of [³H]-PGE₂ and Kᴅ is its dissociation constant for the receptor.

-

Adenylate Cyclase Inhibition (cAMP Accumulation) Assay

This protocol provides a representative method for determining the functional potency (IC₅₀) of this compound in inhibiting adenylate cyclase activity.

Methodology:

-

Cell Culture and Plating:

-

Culture HEK293 cells stably expressing the human EP3 receptor in DMEM supplemented with 10% FBS and appropriate selection antibiotics.

-